molecular formula C13H14N4OS B7641656 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine

4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No. B7641656
M. Wt: 274.34 g/mol
InChI Key: PHUMTIHTWHEDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine, also known as MMB, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a benzothiazolamine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and anti-angiogenic effects. In

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that promotes angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has been found to possess antioxidant activity, which may help protect cells from oxidative damage. This compound has also been shown to have neuroprotective effects, and may be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine is its relatively simple synthesis method, which makes it easily accessible for scientific research. In addition, this compound has been found to possess a range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine. One area of interest is the development of this compound-based cancer therapeutics. Studies have shown that this compound possesses anti-tumor and anti-angiogenic effects, making it a potential candidate for the development of cancer drugs. Another area of interest is the study of this compound's neuroprotective effects, and its potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential applications for this novel compound.

Synthesis Methods

The synthesis of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-aminobenzenethiol to form 4-methoxy-N-(thiophen-2-yl)benzamide. This intermediate is then reacted with methyl 2-bromoacetate and sodium hydride to yield 4-methoxy-N-(thiophen-2-yl)-2-oxoacetamide. The final step involves the reaction of this intermediate with 1-methyl-4-pyrazolecarboxaldehyde to form this compound.

Scientific Research Applications

4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine has been found to possess a range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to possess antitumor and anti-angiogenic effects, making it a potential candidate for the development of cancer therapeutics.

properties

IUPAC Name

4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-17-8-9(7-15-17)6-14-13-16-12-10(18-2)4-3-5-11(12)19-13/h3-5,7-8H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUMTIHTWHEDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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